![molecular formula C26H22N4OS B2985604 N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 894035-06-4](/img/structure/B2985604.png)

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

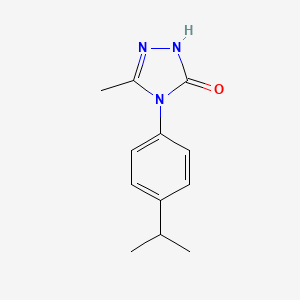

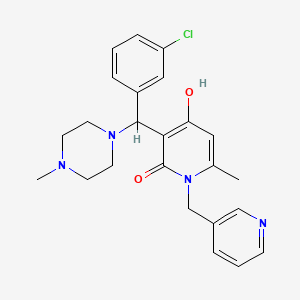

“N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide” is a compound that contains a triazole, which is a significant heterocycle that exhibits broad biological activities . Compounds containing a triazole have been developed and proved to have antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their importance. The synthesis method of 1,2,4-triazole mainly uses amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . A series of 24 novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with 5-aryl(heteryl)idene- and 5-aminomethylidene-moieties has been synthesized employing three-component and three-stage synthetic protocols .Molecular Structure Analysis

The molecular structure of this compound was confirmed by 1H-NMR, 13C-NMR, 2D NMR, and LC-MS . The molecular weight of a similar compound, N-[2-[2-(4-chlorophenyl)-6-thiazolo[3,2-b][1,2,4]triazolyl]ethyl]-2-naphthalenecarboxamide, is 432.9g/mol .Chemical Reactions Analysis

Triazole compounds have been studied for their ability to form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Compounds with thiazole and triazole moieties have been synthesized and investigated for their biological activities, including antimicrobial, antilipase, and antiurease activities. For instance, derivatives containing penicillanic or cephalosporanic acid moieties alongside thiazole structures were synthesized and exhibited moderate to good antimicrobial activity against various microorganisms. Some also showed significant antiurease and antilipase activities, highlighting their potential as lead compounds in the development of new therapeutic agents (Başoğlu et al., 2013).

Anticancer and Antiallergy Potential

Thiazole derivatives have also been explored for their anticancer and antiallergy effects. N-(4-substituted-thiazolyl)oxamic acid derivatives demonstrated potent antiallergy activity in rat models, offering a new avenue for allergy treatment research (Hargrave et al., 1983). Additionally, some thiazolylcarboxamide derivatives were synthesized and showed promise in antibacterial and antifungal screenings, indicating their potential in addressing infectious diseases and exploring new antimicrobial agents (Wazalwar et al., 2019).

Wirkmechanismus

Target of Action

The primary targets of this compound, also known as N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenylbenzamide, are likely to be cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of the COX enzymes, and the phenyl moieties have a key interaction in the active site of the enzyme . This interaction results in the reduction of prostaglandin synthesis, thereby alleviating inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway. By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation and pain.

Result of Action

The molecular and cellular effects of the compound’s action include the reduction of prostaglandin synthesis, which leads to a decrease in inflammation and pain . This is due to the compound’s inhibitory effect on the COX enzymes, which are responsible for the production of prostaglandins .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The biochemical properties of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide are not yet fully understood. Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives

Cellular Effects

The effects of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide on various types of cells and cellular processes are not yet fully known. Similar compounds have shown a range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide is not yet fully understood. Similar compounds have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4OS/c1-18-6-5-9-22(16-18)24-28-26-30(29-24)23(17-32-26)14-15-27-25(31)21-12-10-20(11-13-21)19-7-3-2-4-8-19/h2-13,16-17H,14-15H2,1H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQAFUJGDFFHQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2985522.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2985527.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[[12-oxo-11-(2-phenylethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide](/img/structure/B2985529.png)

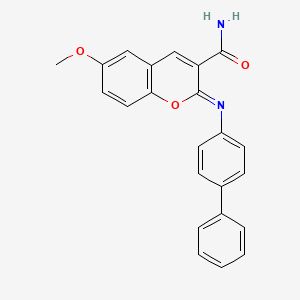

![(2Z)-6-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2985530.png)

![4-(dimethylsulfamoyl)-N-[[5-[2-(4-methoxyphenyl)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2985541.png)

![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2985542.png)